Bromo-dragonfly hydrochloride

Catalog No.
S986789
CAS No.
332012-24-5
M.F
C13H13BrClNO2
M. Wt
330.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-dragonfly hydrochloride

CAS Number

332012-24-5

Product Name

Bromo-dragonfly hydrochloride

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride

Molecular Formula

C13H13BrClNO2

Molecular Weight

330.6 g/mol

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1

InChI Key

YDIDKNSMQNPNFC-OGFXRTJISA-N

SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Synonyms

(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride;

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Isomeric SMILES

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Bromo-dragonfly hydrochloride is a synthetic compound belonging to the phenethylamine family, specifically a difuran analog of the hallucinogen 4-bromo-2,5-dimethoxyphenethylamine. It was first synthesized in 1998 by David E. Nichols and is known for its potent hallucinogenic properties, acting primarily as a full agonist at the 5-HT2A serotonin receptor with a binding affinity of Ki=0.04nMK_i=0.04\,nM . This compound's structure features a unique arrangement that resembles a dragonfly, which is reflected in its name.

B-DFly acts as a full agonist at the serotonin 5-HT2A receptor, leading to potent psychedelic effects. These effects can include hallucinations, altered perception, and changes in mood and thought patterns []. The exact mechanisms underlying these effects are still under investigation.

B-DFly is a highly dangerous substance with significant safety concerns:

  • Extreme potency: B-DFly is many times more potent than LSD, leading to a high risk of overdose and severe health consequences [].
  • Toxicity: Several case studies report fatalities associated with B-DFly use [].
  • Unpredictable effects: The unpredictable nature of its psychoactive effects can lead to dangerous behavior.
  • Addiction potential: Limited data suggests B-DFly may have a high potential for addiction [].

Understanding Serotonin Receptor Function:

BDFLY-HCl exhibits a high affinity for serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, with dissociation constants (Ki) in the low nanomolar range (). This characteristic allows researchers to investigate the role of these receptors in various biological processes, including:

  • Neurotransmission

    Studying how serotonin signaling is modulated through specific receptor types can provide insights into various neurological functions, including mood regulation, cognition, and learning. ()

  • Psychedelic Effects

    BDFLY-HCl's potent hallucinogenic properties might aid in understanding the mechanisms underlying the subjective experiences and potential therapeutic applications of certain psychedelic drugs. However, its high potency and associated risks necessitate strict research controls and ethical considerations. ()

Drug Development and Screening:

BDFLY-HCl, due to its high affinity for serotonin receptors, can serve as a valuable tool in:

  • Identifying Potential Ligands

    Researchers can utilize BDFLY-HCl in competition binding assays to discover new molecules that interact with specific serotonin receptor subtypes. These potential ligands could be further developed into therapeutic drugs for various neurological disorders. ()

  • Evaluating Drug Specificity

    By comparing the binding affinities of candidate drugs with those of BDFLY-HCl across different receptor types, scientists can assess the specificity of these drugs and minimize potential off-target effects. ()

Important Note:

It is crucial to emphasize that research involving BDFLY-HCl requires strict adherence to ethical guidelines and regulations due to its:

  • High Potency: Even small amounts can induce potent and potentially dangerous effects.
  • Schedule I Classification: In many countries, including the United States, BDFLY-HCl is classified as a Schedule I drug due to its high potential for abuse and lack of currently accepted medical use. ()

  • Dialkylation: Hydroquinone is dialkylated using 1-bromo-2-chloroethane.
  • Bromination: The resulting product undergoes bromination.
  • Formation of Tetrahydrobenzodifuran: Treatment with n-butyllithium leads to the formation of the tetrahydrobenzodifuran ring system.
  • Formylation: The ring system is formylated to yield a nitropropene derivative through condensation with nitroethane under ammonium acetate catalysis.
  • Reduction: The nitropropene derivative is reduced using lithium aluminium hydride to produce an amine intermediate.
  • Protection and Deprotection: The amine is protected with trifluoroacetic anhydride and later deprotected to yield the final product .

These reactions highlight the complexity involved in synthesizing Bromo-dragonfly hydrochloride, emphasizing its unique structural characteristics.

Bromo-dragonfly hydrochloride exhibits significant biological activity as a potent hallucinogen. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, which is responsible for its psychoactive effects. In addition to its agonistic activity at serotonin receptors, Bromo-dragonfly also acts as an inhibitor of monoamine oxidase A, further enhancing its psychoactive potential and contributing to its toxicity . The compound has been associated with severe adverse effects such as vasoconstriction, leading to necrosis and other complications .

The synthesis methods for Bromo-dragonfly hydrochloride have been well-documented since its discovery:

  • Initial Synthesis: The racemic form was first synthesized in 1998 and involved multi-step organic synthesis techniques starting from hydroquinone.
  • Enantiomeric Separation: Further studies have focused on isolating the more active R-enantiomer, which demonstrates greater binding affinity at serotonin receptors compared to its S counterpart .
  • Research

Research indicates that Bromo-dragonfly hydrochloride interacts significantly with various neurotransmitter systems:

  • Serotonin System: Strong binding at the 5-HT2A and 5-HT2C receptors contributes to its hallucinogenic effects.
  • Monoamine Oxidase Inhibition: Its role as a monoamine oxidase A inhibitor suggests potential interactions with other psychoactive substances and neurotransmitters, increasing the risk of adverse effects .
  • Vasoconstriction Effects: The drug's ability to cause intense peripheral vasoconstriction can lead to severe physiological consequences, including limb necrosis .

Bromo-dragonfly hydrochloride shares structural and functional similarities with several other compounds within the phenethylamine family. Here are some comparable substances:

Compound NameStructural CharacteristicsPotency (relative)Unique Features
4-Bromo-2,5-dimethoxyphenethylamineStandard phenethylamine structureLess potent than Bromo-dragonflyCommonly known as 2C-B; less hallucinogenic
2C-B-FLYSimilar difuran structureApproximately 20x less potentMislabeled in incidents leading to overdoses
DOIRelated phenethylamineComparable potencyKnown for longer-lasting effects than LSD
MescalineNaturally occurring phenethylamineSignificantly less potentDerived from peyote cactus; traditional use

Bromo-dragonfly hydrochloride stands out due to its high potency and unique pharmacological profile, particularly its strong affinity for serotonin receptors compared to other similar compounds.

Dates

Modify: 2024-04-15

Explore Compound Types